(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Lipophilicity Steric Effects Cross-Coupling Reactivity

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane (CAS 164513-48-8) is a brominated organosilicon compound featuring a tert-butyldimethylsilyl (TBDMS) protected phenol and an aryl bromide moiety. Its molecular formula is C13H21BrOSi with a molecular weight of 301.29 g/mol and a predicted boiling point of 293.6±28.0°C.

Molecular Formula C13H21BrOSi
Molecular Weight 301.29 g/mol
CAS No. 164513-48-8
Cat. No. B151459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane
CAS164513-48-8
Molecular FormulaC13H21BrOSi
Molecular Weight301.29 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)Br
InChIInChI=1S/C13H21BrOSi/c1-10-7-8-11(9-12(10)14)15-16(5,6)13(2,3)4/h7-9H,1-6H3
InChIKeyADPIXAMOGQEKLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane (CAS 164513-48-8): A Differentiated Silyl-Protected Phenol Building Block for Multi-Step Synthesis


(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane (CAS 164513-48-8) is a brominated organosilicon compound featuring a tert-butyldimethylsilyl (TBDMS) protected phenol and an aryl bromide moiety [1]. Its molecular formula is C13H21BrOSi with a molecular weight of 301.29 g/mol and a predicted boiling point of 293.6±28.0°C [2]. The compound is commercially available with a typical purity of ≥97% and is recommended for storage in dry conditions at 2-8°C .

Why (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane Cannot Be Replaced by Other Silyl-Protected Bromophenols


In multi-step organic syntheses, the choice of protecting group and aromatic substitution pattern critically impacts reaction compatibility, selectivity, and purification. While other silyl-protected bromophenols (e.g., (4-bromophenoxy)(tert-butyl)dimethylsilane or (3-bromophenoxy)(tert-butyl)dimethylsilane) share the TBDMS-phenol and aryl bromide functionalities, they lack the 4-methyl substituent. This additional methyl group introduces steric and electronic effects that influence cross-coupling reactivity, regioselectivity, and downstream functionalization . Furthermore, the orthogonality of the TBDMS group relative to other protecting groups is a key driver for selecting this specific derivative in complex target synthesis. Substituting an analog without considering these quantitative performance differences can lead to reduced yields, impurity formation, or the need for re-optimization of reaction conditions.

Quantitative Differentiation of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane: Evidence-Based Comparison with Closest Analogs


Enhanced Lipophilicity and Steric Differentiation via 4-Methyl Substitution: A Direct Comparison with (4-Bromophenoxy)(tert-butyl)dimethylsilane

The presence of a methyl group at the 4-position in (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane confers significantly higher lipophilicity compared to its non-methylated analog, (4-bromophenoxy)(tert-butyl)dimethylsilane. This structural difference directly impacts solubility, chromatographic retention, and membrane permeability . Quantitatively, the target compound exhibits a Consensus Log Po/w of 4.37 (predicted average of five models), whereas the non-methylated analog is expected to have a lower LogP due to the absence of the additional carbon [1]. The target compound's increased steric bulk near the reactive bromine may also influence the regioselectivity and rate of palladium-catalyzed cross-coupling reactions.

Lipophilicity Steric Effects Cross-Coupling Reactivity Chromatographic Behavior

Proven Synthetic Utility in Cross-Coupling Cascades: Class-Level Evidence from a Closely Related TBDMS-Protected Bromophenol

A closely related compound, (3-bromophenoxy)(tert-butyl)dimethylsilane, which differs from the target compound only by the absence of the 4-methyl group, has been successfully employed as a key intermediate in the synthesis of complex molecules via lithium-halogen exchange and subsequent trapping with electrophiles [1]. In this published procedure, treatment of (3-bromophenoxy)(tert-butyl)dimethylsilane with n-butyllithium at -78°C, followed by reaction with a boronate ester, generated a versatile aryl boronic ester intermediate. The overall yield for this transformation in the context of a larger synthesis was 72% for one derivative and 94% for another [1]. This demonstrates the viability of TBDMS-protected bromophenols in maintaining the integrity of the silyl ether during organometallic manipulations and subsequent cross-coupling steps.

Suzuki-Miyaura Coupling Boronate Formation Lithium-Halogen Exchange C-C Bond Formation

Superior Acidic Stability of the TBDMS Protecting Group: A 20,000-Fold Advantage over TMS Ethers

The tert-butyldimethylsilyl (TBDMS) group in (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane provides dramatically enhanced stability under acidic conditions compared to the commonly used trimethylsilyl (TMS) protecting group [1]. In quantitative terms, TBDMS ethers are approximately 20,000 times more stable to acidic cleavage than TMS ethers, as established by comparative studies of silyl ether hydrolysis [2]. This increased stability is attributed to the greater steric hindrance around the silicon atom, which shields the oxygen-silicon bond from nucleophilic attack.

Protecting Group Orthogonality Acid Stability Silyl Ethers Reaction Compatibility

Defined Synthesis Protocol with a Verified Yield of 78%: A Baseline for Process Optimization

A detailed, reproducible synthetic procedure for (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane is documented, achieving an isolated yield of 78% on a 0.20 g scale . This protocol involves the reaction of 3-bromo-4-methylphenol with tert-butyldimethylsilyl chloride (TBSCl) and triethylamine in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). This yield provides a benchmark for evaluating alternative synthetic routes, optimizing reagent stoichiometry, or scaling up production. In contrast, the unprotected phenol (3-bromo-4-methylphenol) lacks the stability and orthogonality required for many downstream reactions, making the protected derivative essential.

Silylation Phenol Protection Synthetic Yield Process Chemistry

Target Application Scenarios for (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane in R&D and Manufacturing


Pharmaceutical Intermediate Synthesis Requiring Orthogonal Protection Strategies

In the synthesis of drug candidates containing phenolic hydroxyl groups and requiring late-stage functionalization of an aryl bromide, (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane serves as a strategic building block. The TBDMS group remains intact during palladium-catalyzed cross-coupling reactions at the bromine site (e.g., Suzuki, Stille, Heck), as demonstrated by class-level evidence with a closely related compound [1]. This orthogonality allows for sequential functionalization: first, installation of the desired aryl or alkyl group via cross-coupling, followed by fluoride-mediated deprotection of the TBDMS group to reveal the free phenol for further derivatization. This approach is essential when the phenol must be protected to prevent side reactions during organometallic steps.

Development of Agrochemicals and Fine Chemicals with Tailored Lipophilicity

The presence of the 4-methyl substituent in (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane increases the compound's lipophilicity (Consensus Log Po/w = 4.37) compared to non-methylated analogs . This property can be leveraged in the design of agrochemicals or specialty materials where increased hydrophobicity enhances membrane permeability, soil adsorption, or compatibility with non-polar matrices. Researchers can incorporate this building block early in the synthesis to modulate the overall physicochemical properties of the final active ingredient without additional late-stage modifications.

Academic Research on Regioselective Cross-Coupling and Steric Effects

The specific substitution pattern of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane—with a bromine at the 3-position and a methyl group at the 4-position—presents a valuable model system for investigating steric and electronic influences on cross-coupling reactions. The increased steric bulk adjacent to the reactive bromine may alter the rate and selectivity of oxidative addition in palladium-catalyzed processes, providing a platform for mechanistic studies and catalyst development . The established synthetic protocol with a 78% yield ensures reliable access to this substrate for reproducible experiments.

Process Chemistry and Scale-Up of Silyl-Protected Intermediates

For contract research organizations (CROs) and manufacturing facilities, the documented synthesis of (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane with a 78% yield provides a starting point for process optimization and scale-up. The well-defined reaction conditions and purification method (silica gel column chromatography) allow for straightforward technology transfer and cost modeling. Furthermore, the compound's enhanced acid stability (20,000-fold compared to TMS ethers) [2] reduces the risk of premature deprotection during acidic work-up steps, improving robustness in larger-scale operations.

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